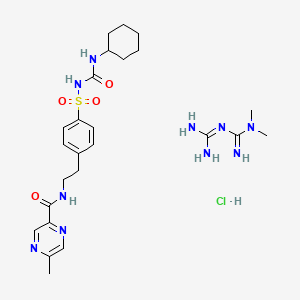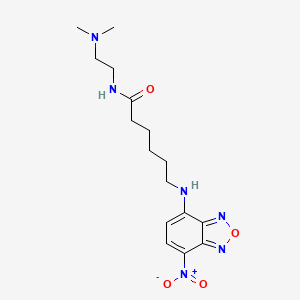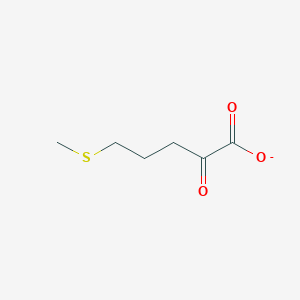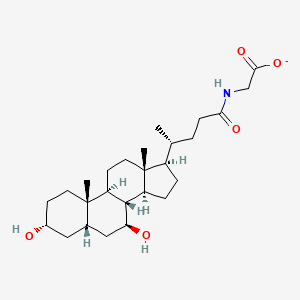
Metaglip
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metaglip is a combination of two oral antihyperglycemic agents used in the management of type 2 diabetes mellitus. Glipizide is a sulfonylurea that stimulates the release of insulin from the pancreas, while metformin hydrochloride is a biguanide that decreases hepatic glucose production, delays glucose absorption from the intestines, and improves insulin sensitivity .
准备方法
Synthetic Routes and Reaction Conditions
Glipizide: : The synthesis of glipizide involves the reaction of 5-methylpyrazine-2-carboxylic acid with 4-aminobenzenesulfonamide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 1-cyclohexyl-3-(dimethylamino)propylamine to form glipizide .
Metformin Hydrochloride: : Metformin hydrochloride is synthesized by reacting dimethylamine hydrochloride with 2-cyanoguanidine under heating conditions. The reaction yields metformin hydrochloride as a white crystalline powder .
Industrial Production Methods
Industrial production of glipizide and metformin hydrochloride tablets involves the blending of the active pharmaceutical ingredients with excipients, followed by compression into tablets. The tablets are then coated and packaged under controlled conditions to ensure stability and efficacy .
化学反应分析
Glipizide: : Glipizide undergoes oxidation and reduction reactions. It is sensitive to oxidation, which can lead to the formation of sulfoxides and sulfones. Common reagents used in these reactions include hydrogen peroxide and potassium permanganate .
Metformin Hydrochloride: : Metformin hydrochloride is stable under acidic and neutral conditions but can undergo hydrolysis under alkaline conditions. It does not undergo significant oxidation or reduction reactions .
科学研究应用
Metaglip have extensive applications in scientific research, particularly in the fields of medicine and biology. They are used to study the mechanisms of insulin release and glucose metabolism. Additionally, they are employed in research on oxidative stress, lipid profiles, and renal function in diabetic models .
作用机制
Glipizide: : Glipizide stimulates insulin release from pancreatic beta cells by binding to the sulfonylurea receptor, which leads to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the opening of voltage-gated calcium channels, leading to an influx of calcium ions and subsequent insulin release .
Metformin Hydrochloride: : Metformin hydrochloride decreases hepatic glucose production by inhibiting gluconeogenesis and glycogenolysis. It also delays glucose absorption from the intestines and improves insulin sensitivity by increasing peripheral glucose uptake and utilization .
相似化合物的比较
Similar Compounds: : Other sulfonylureas similar to glipizide include glyburide and glimepiride. Similar biguanides to metformin hydrochloride include phenformin and buformin .
Uniqueness: : Metaglip combination therapy offers a complementary mechanism of action, providing better glycemic control compared to monotherapy with either agent alone. This combination reduces the risk of hypoglycemia associated with sulfonylureas and enhances the overall efficacy of diabetes management .
属性
CAS 编号 |
869289-66-7 |
|---|---|
分子式 |
C25H39ClN10O4S |
分子量 |
611.2 g/mol |
IUPAC 名称 |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C21H27N5O4S.C4H11N5.ClH/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17;1-9(2)4(7)8-3(5)6;/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28);1-2H3,(H5,5,6,7,8);1H |
InChI 键 |
FMUIDSCDMUNUQP-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.CN(C)C(=N)N=C(N)N.Cl |
规范 SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.CN(C)C(=N)N=C(N)N.Cl |
同义词 |
metaglip |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzothiazol-3-ium)](/img/structure/B1262588.png)




![1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene](/img/structure/B1262597.png)





![(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262608.png)
